Docosa-2,4,6,8,10,12-hexaenoic acid
Description
Docosa-2,4,6,8,10,12-hexaenoic acid (DHA-2,4,6,8,10,12) is a polyunsaturated fatty acid (PUFA) with 22 carbons and six double bonds positioned at the 2nd, 4th, 6th, 8th, 10th, and 12th carbon atoms from the carboxylic acid end (Δ2,4,6,8,10,12). This structural configuration distinguishes it from the more widely studied docosahexaenoic acid (DHA, Δ4,7,10,13,16,19), a critical omega-3 fatty acid essential for neurological and retinal function . Notably, the naming "this compound" in commercial and chemical databases (e.g., CAS 25167-62-8) may overlap with standard DHA due to inconsistent nomenclature conventions, but its double bond positions suggest a distinct isomer .
Properties
CAS No. |
93470-46-3 |
|---|---|
Molecular Formula |
C22H32O2 |
Molecular Weight |
328.5 g/mol |
IUPAC Name |
(2E,4E,6E,8E,10E,12E)-docosa-2,4,6,8,10,12-hexaenoic acid |
InChI |
InChI=1S/C22H32O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22(23)24/h10-21H,2-9H2,1H3,(H,23,24)/b11-10+,13-12+,15-14+,17-16+,19-18+,21-20+ |
InChI Key |
DVSZKTAMJJTWFG-SKCDLICFSA-N |
SMILES |
CCCCCCCCCC=CC=CC=CC=CC=CC=CC(=O)O |
Isomeric SMILES |
CCCCCCCCC/C=C/C=C/C=C/C=C/C=C/C=C/C(=O)O |
Canonical SMILES |
CCCCCCCCCC=CC=CC=CC=CC=CC=CC(=O)O |
Synonyms |
Acids, Docosahexaenoic Acids, Docosahexenoic Docosahexaenoate Docosahexaenoic Acid (All-Z Isomer) Docosahexaenoic Acid Dimer (All-Z Isomer) Docosahexaenoic Acid, 3,6,9,12,15,18-Isomer Docosahexaenoic Acid, 4,7,10,13,16,19-(All-Z-Isomer) Docosahexaenoic Acid, 4,7,10,13,16,19-(All-Z-Isomer), Cerium Salt Docosahexaenoic Acid, 4,7,10,13,16,19-(All-Z-Isomer), Cesium Salt Docosahexaenoic Acid, 4,7,10,13,16,19-(All-Z-Isomer), Potassium Salt Docosahexaenoic Acid, 4,7,10,13,16,19-(Z,Z,Z,Z,Z,E-Isomer) Docosahexaenoic Acid, 4,7,10,13,16,19-Isomer Docosahexaenoic Acid, 4,7,10,13,16,19-Isomer, Sodium Salt Docosahexaenoic Acid, Sodium Salt Docosahexaenoic Acids Docosahexenoic Acids |
Origin of Product |
United States |
Scientific Research Applications
Nutritional Applications
1. Dietary Supplements:
DHA is widely recognized for its role in supporting cardiovascular health and cognitive function. It is a key component of fish oil supplements and is essential for brain development and function. Studies indicate that adequate intake of DHA can reduce the risk of heart disease and improve mental health outcomes.
2. Infant Nutrition:
DHA is critical in infant formulas to support brain development. Research shows that infants receiving DHA-enriched formulas exhibit improved cognitive performance compared to those on standard formulas .
3. Functional Foods:
Incorporating DHA into functional foods such as dairy products and snacks enhances their health benefits. The increasing consumer demand for omega-3 enriched products has led to innovative formulations that include DHA .
Medical Applications
1. Cancer Therapy:
Recent studies have highlighted DHA's potential anti-cancer properties. Research indicates that DHA can inhibit tumor growth by affecting cellular proliferation and apoptosis in cancer cells. For instance, integrating DHA into tumor growth models has shown significant reductions in growth rates across various types of cancers .
Case Study:
In a study published in Oncology Radiotherapy, researchers modeled the effects of DHA on tumor dynamics using different growth models (exponential, logistic, Gompertz). The results demonstrated that DHA not only reduced the intrinsic growth rate but also influenced the tumor microenvironment .
2. Cardiovascular Health:
DHA has been associated with lower triglyceride levels and reduced inflammation, which are beneficial for cardiovascular health. A comprehensive assessment of lipid markers has shown that regular consumption of DHA can lead to improved lipid profiles and reduced cardiovascular risk factors .
Cosmetic Applications
1. Skin Care Products:
DHA is increasingly used in cosmetic formulations due to its anti-inflammatory properties and ability to enhance skin hydration. It acts as a moisturizer and can improve skin barrier function .
2. Anti-Aging Formulations:
Due to its antioxidant properties, DHA is incorporated into anti-aging products aimed at reducing wrinkles and improving skin elasticity. Its application in topical formulations has been shown to enhance skin texture and appearance .
Summary Table of Applications
| Application Area | Specific Uses | Key Benefits |
|---|---|---|
| Nutritional | Dietary supplements, infant formulas, functional foods | Supports cardiovascular health, cognitive function |
| Medical | Cancer therapy, cardiovascular health | Inhibits tumor growth, improves lipid profiles |
| Cosmetic | Skin care products, anti-aging formulations | Enhances hydration, reduces signs of aging |
Comparison with Similar Compounds
Key Properties:
- Molecular Formula : C₂₂H₃₂O₂
- Molecular Weight : 328.4883 g/mol
- IUPAC Name: (2E,4E,6E,8E,10E,12E)-Docosa-2,4,6,8,10,12-hexaenoic acid
- CAS Number : 25167-62-8 (shared with standard DHA in some sources) .
Comparison with Structurally Similar Compounds
Standard DHA (Δ4,7,10,13,16,19)
Eicosapentaenoic Acid (EPA, 20:5n-3)
Arachidonic Acid (ARA, 20:4n-6)
- Structure : 20 carbons, double bonds at Δ5,8,11,14 (omega-6).
- Comparison: Pro-inflammatory eicosanoid precursor vs. anti-inflammatory DHA derivatives. Competitive metabolism with omega-3 PUFAs; high ARA/DHA ratios exacerbate oxidative stress .
Ethyl Docosahexaenoate
Hydroxylated DHA Derivatives
- Examples: 10,17-Dihydroxydocosahexaenoic acid (protectin D1).
- Comparison :
Data Tables
Table 1: Structural and Functional Comparison of DHA Isomers and Derivatives
Table 2: Research Findings on DHA and Analogs
Q & A
Q. What are the critical considerations for designing in vitro studies to assess DHA’s neuroprotective effects?
Methodological Answer:
- Concentration Optimization : Use physiologically relevant concentrations (e.g., 10–50 μM) based on human plasma levels observed in clinical trials .
- Model Selection : Primary neuronal cultures or differentiated cell lines (e.g., SH-SY5Y) are preferred over immortalized lines to mimic in vivo neuronal environments. Include lipid-free media to control exogenous fatty acid interference .
- Oxidative Stress Mitigation : Pre-treat cells with antioxidants (e.g., Trolox) to isolate DHA-specific effects from lipid peroxidation artifacts .
Q. How should researchers handle and store DHA to prevent degradation during experiments?
Methodological Answer:
- Storage : Aliquot DHA in airtight, amber vials under nitrogen gas at −80°C to minimize autoxidation. Avoid repeated freeze-thaw cycles .
- Handling : Use glove boxes with O₂ levels <1 ppm for lipid-sensitive procedures. Confirm purity via GC-MS or HPLC before and after experiments .
- Safety : Follow GHS Category 2 protocols for skin/eye protection (e.g., nitrile gloves, goggles) due to irritant properties .
Q. What experimental models are optimal for studying DHA’s role in cognitive function?
Methodological Answer:
- Animal Models : Transgenic rodents (e.g., APOE4 mice) are preferred for Alzheimer’s research due to lipid metabolism parallels with humans. Dietary DHA supplementation should mimic human intake (0.1–0.6% of total calories) .
- Behavioral Assays : Combine Morris Water Maze for spatial memory with novel object recognition tests to capture multi-domain cognitive effects .
- Biomarkers : Measure erythrocyte DHA levels via gas chromatography to correlate with behavioral outcomes, ensuring ≤5% CV for precision .
Advanced Research Questions
Q. How can conflicting data on DHA’s efficacy in age-related cognitive decline be resolved?
Methodological Answer:
- Meta-Analysis : Apply PRISMA guidelines to stratify studies by cohort age, baseline DHA status, and intervention duration. Use random-effects models to account for heterogeneity in cognitive assessment tools (e.g., MMSE vs. ADAS-Cog) .
- Confounding Variables : Adjust for APOE genotype, omega-3/omega-6 ratios, and co-administered antioxidants in multivariate regression .
- Mechanistic Bridging : Integrate lipidomics (LC-MS) with fMRI to link DHA incorporation into phospholipids with functional connectivity changes .
Q. What strategies address the low bioavailability of DHA in in vivo studies?
Methodological Answer:
- Formulation : Use lysophosphatidylcholine (LPC)-bound DHA or nanoemulsions to enhance blood-brain barrier penetration. Validate delivery efficiency via isotopic tracing (¹³C-DHA) .
- Dietary Control : Standardize chow with fixed omega-3/omega-6 ratios (e.g., 1:4) to reduce variability in endogenous synthesis .
- Kinetic Modeling : Employ compartmental models to predict tissue-specific DHA accretion rates, validated by mass spectrometry .
Q. How can researchers reconcile discrepancies between in vitro and in vivo findings on DHA’s anti-inflammatory effects?
Methodological Answer:
- Dose Translation : Use allometric scaling (e.g., body surface area normalization) to equate in vitro doses (μM) with in vivo equivalents (mg/kg) .
- Pathway Analysis : Apply transcriptomics (RNA-seq) to identify conserved pathways (e.g., NF-κB suppression) across models. Prioritize targets with cross-species orthologs .
- Microbiome Integration : Analyze gut microbiota composition (16S rRNA sequencing) to account for DHA metabolism variations in vivo .
Q. What computational tools predict DHA’s interactions with membrane-bound receptors?
Methodological Answer:
- Molecular Dynamics (MD) : Simulate DHA in lipid bilayers (e.g., CHARMM36 force field) to study curvature induction and GPCR docking. Validate with cryo-EM data .
- Docking Software : Use AutoDock Vina with flexible side chains to model DHA’s polyunsaturated tail in hydrophobic pockets of PPAR-γ or CB1 receptors .
- QSAR Models : Develop quantitative structure-activity relationships using logP and polar surface area to predict binding affinities .
Data and Structural Analysis
Q. What analytical techniques confirm DHA’s structural integrity in experimental samples?
Methodological Answer:
- NMR Spectroscopy : Assign double-bond geometries via ¹H-¹H COSY and HSQC, comparing chemical shifts to IUPAC references (e.g., δ 5.35 ppm for cis-4 double bond) .
- Oxidation Monitoring : Quantify isoprostanes (GC-MS) or thiobarbituric acid-reactive substances (TBARS) to assess lipid peroxidation artifacts .
- Crystallography : Resolve DHA-protein complexes using synchrotron X-ray sources (≤1.8 Å resolution) to map binding sites .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
